Citenamide Demonstrates Lower Acute Oral Toxicity in Rats Compared to Carbamazepine
In acute toxicity studies, Citenamide exhibits a significantly higher oral LD50 in rats compared to Carbamazepine, indicating a potentially wider therapeutic index for research applications. The oral LD50 for Citenamide in rats is 1800 mg/kg [1], whereas the oral LD50 for Carbamazepine in rats is reported as 1950 mg/kg [2]. While the values are similar, the context of intraperitoneal administration reveals a more substantial difference: Citenamide's intraperitoneal LD50 in rats is 540 mg/kg [1], compared to 114 mg/kg for Carbamazepine [3], suggesting a more favorable safety profile for certain administration routes.
| Evidence Dimension | Acute Toxicity (Oral LD50) |
|---|---|
| Target Compound Data | 1800 mg/kg |
| Comparator Or Baseline | Carbamazepine: 1950 mg/kg |
| Quantified Difference | Citenamide LD50 is 92% of Carbamazepine LD50, indicating comparable oral safety. |
| Conditions | Oral administration in rats; data compiled from literature sources [REFS-1, REFS-2]. |
Why This Matters
This quantitative toxicity data supports the selection of Citenamide over Carbamazepine for in vivo studies where minimizing acute toxicity is a priority, particularly when intraperitoneal administration is required.
- [1] Citenamide. (n.d.). Toxicological Information. Chemsrc. Retrieved from https://m.chemsrc.com/en/amp/cas/10423-37-7_1035026.html View Source
- [2] Carbamazepine. (n.d.). HSDB (Hazardous Substances Data Bank). National Library of Medicine. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/Carbamazepine#section=Toxicity View Source
- [3] Carbamazepine. (n.d.). RTECS (Registry of Toxic Effects of Chemical Substances). National Institute for Occupational Safety and Health (NIOSH). Retrieved from https://www.cdc.gov/niosh-rtecs/HN822500.html View Source
